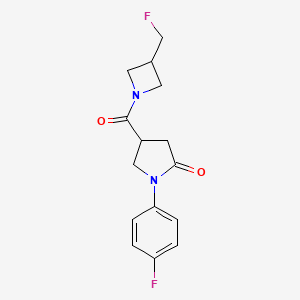

![molecular formula C16H12FN3OS B2836775 2-fluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 310415-99-7](/img/structure/B2836775.png)

2-fluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-fluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide” is a chemical compound . It is a crucial building block for many drug candidates . The compound is structurally similar to paracetamol .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of benzamides has been achieved through the direct condensation of carboxylic acids and amines under ultrasonic irradiation . In another study, a continuous flow microreactor system was developed to synthesize N-(3-Amino-4-methylphenyl)benzamide, a crucial building block of many drug candidates .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using X-ray diffraction (XRD) at 295 K . Theoretical evaluations of the properties performed by the DFT/B3LYP/ (6-311G (d,p) showed good agreement with the experimental values .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. For instance, the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride has been reported . The reaction process involves parallel by-products and serial by-products, making the selective monoacylation process relatively complicated .Aplicaciones Científicas De Investigación

Antimicrobial Applications

Research into compounds structurally similar to 2-fluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has shown promising antimicrobial properties. For instance, the study on "Microwave induced synthesis of fluorobenzamides containing thiazole and thiazolidine as promising antimicrobial analogs" by Desai et al. (2013) discusses the synthesis and antimicrobial screening of fluorinated benzamides. These compounds demonstrated significant activity against various bacterial and fungal strains, highlighting the role of the fluorine atom in enhancing antimicrobial effectiveness (Desai, N., Rajpara, K. M., & Joshi, V. V., 2013).

Anticancer Research

The field of anticancer drug development has also seen contributions from studies on fluorinated thiadiazoles and benzamides. The work by Ravinaik et al. (2021) on "Design, Synthesis, and Anticancer Evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides" explores the synthesis of compounds for evaluating anticancer activity against several cancer cell lines. This research indicates that structural modifications to benzamides can lead to compounds with promising anticancer activities, suggesting a potential research avenue for the query compound (Ravinaik, B., et al., 2021).

Material Science and Photophysical Properties

In the realm of material science, compounds containing benzamide and thiadiazole units have been investigated for their photophysical properties. The study "Novel fluorescent N,O-chelated fluorine-boron benzamide complexes containing thiadiazoles: Synthesis and fluorescence characteristics" by Zhang et al. (2017) presents the synthesis of benzamide derivatives with exceptional fluorescence properties. These findings are relevant to the development of fluorescent dyes and materials for electronic applications, illustrating the versatility of fluorinated benzamides in scientific research (Zhang, K., et al., 2017).

Mecanismo De Acción

Target of Action

The primary targets of 2-fluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide are currently unknown

Mode of Action

It is known that compounds with a thiadiazole ring, like this one, often interact with their targets through non-covalent interactions such as hydrogen bonding and van der waals forces .

Biochemical Pathways

It’s worth noting that thiadiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that the compound could potentially interact with multiple biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-fluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

Given the diverse biological activities associated with thiadiazole derivatives, it’s plausible that the compound could have multiple effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

2-fluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3OS/c1-10-5-4-6-11(9-10)15-19-20-16(22-15)18-14(21)12-7-2-3-8-13(12)17/h2-9H,1H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMGLTBSFNWOBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,2-dimethoxyethyl)-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2836692.png)

![(7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B2836695.png)

![N-({2-[(2H-1,3-benzodioxol-5-yl)methoxy]pyridin-4-yl}methyl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2836699.png)

![1-(pyridin-3-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2836708.png)

![2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2836712.png)

![2-[3-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2836715.png)